

A Comparative Guide to the Structure-Activity Relationship of AzetidinyI Carboxamides

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Compound of Interest

Compound Name: *3-(Tert-butoxy)azetidine-1-carboxamide*

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The azetidinyI carboxamide scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of azetidinyI carboxamides across various applications, including oncology, infectious diseases, inflammation, and agriculture. We will explore the key structural modifications that govern potency and selectivity, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.

The Azetidine Ring: A Gateway to Potency and Novelty

The four-membered azetidine ring, while synthetically challenging to construct due to inherent ring strain, offers significant advantages in drug design. Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enabling optimal interactions with target proteins. Furthermore, the azetidine moiety can enhance metabolic stability and improve physicochemical properties, such as solubility, when compared to more lipophilic or flexible ring systems.

Comparative SAR Analysis Across Therapeutic and Agrochemical Targets

The biological activity of azetidiny carboxamides is profoundly influenced by the nature and position of substituents on the azetidine ring, the carboxamide linker, and the appended aromatic or heterocyclic moieties. Below, we compare the SAR of this scaffold across several key targets.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors for Oncology

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Azetidiny carboxamides have been developed as potent inhibitors of STAT3, disrupting its dimerization and subsequent DNA binding.

Key SAR Insights:

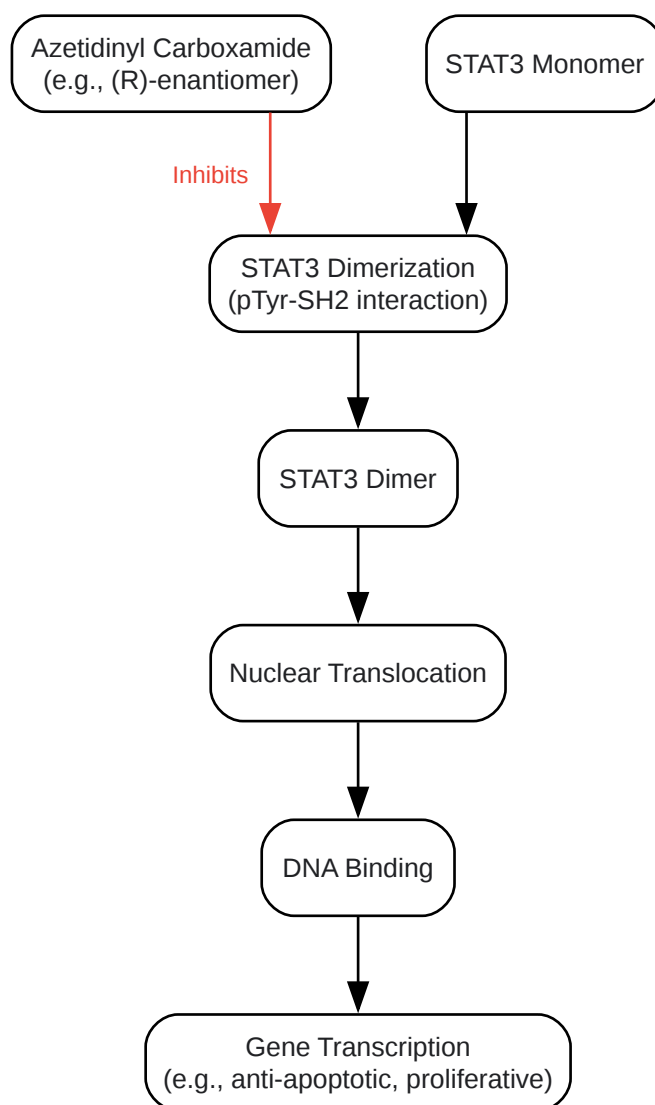
- **Stereochemistry is Crucial:** The (R)-enantiomer of azetidine-2-carboxamides is consistently more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for optimal binding to the STAT3 SH2 domain.[\[1\]](#)
- **Azetidine Ring Position:** Moving the carboxamide from the 2-position to the 3-position of the azetidine ring results in a significant loss of activity.[\[1\]](#)
- **Carboxamide Substituent:** The nature of the group attached to the carboxamide nitrogen is a key determinant of potency. Salicylic acid and benzoic acid derivatives have shown significant inhibitory activity. For instance, the replacement of a proline scaffold with an (R)-azetidine-2-carboxamide coupled to a salicylic acid moiety resulted in compounds with sub-micromolar IC50 values in STAT3 DNA-binding assays.[\[1\]](#)
- **Improving Cell Permeability:** While potent in biochemical assays, early analogs suffered from poor cell membrane permeability. Modifications, such as the introduction of a 5-cyclohexyl-2-pyridinylmethyl group on the salicylate ring, have led to analogs with improved cellular activity.[\[1\]](#)

Data Summary: STAT3 Inhibitory Activity of Azetidiny Carboxamide Analogs

Compound ID	Azetidine Stereocenter	Carboxamide Moiety	STAT3 EMSA IC50 (μM)
5a	(R)	Salicylic acid	0.52
5b	(S)	Salicylic acid	2.22
5c	-	Azetidine-3-carboxamide	Inactive
5o	(R)	5-cyclohexyl-2-pyridinylmethyl salicylic acid	0.38
8i	(R)	Modified salicylic acid	0.34

Data compiled from reference[1].

Logical Relationship: STAT3 Inhibition



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Caption: Inhibition of STAT3 dimerization by azetidiny carboxamides.

Acyl-ACP Thioesterase (FAT) Inhibitors for Herbicidal Applications

Acyl-ACP thioesterases are plant-specific enzymes crucial for fatty acid biosynthesis, making them an attractive target for the development of novel herbicides. Azetidiny pyrazole carboxamides have been identified as a new class of FAT inhibitors.

Key SAR Insights:

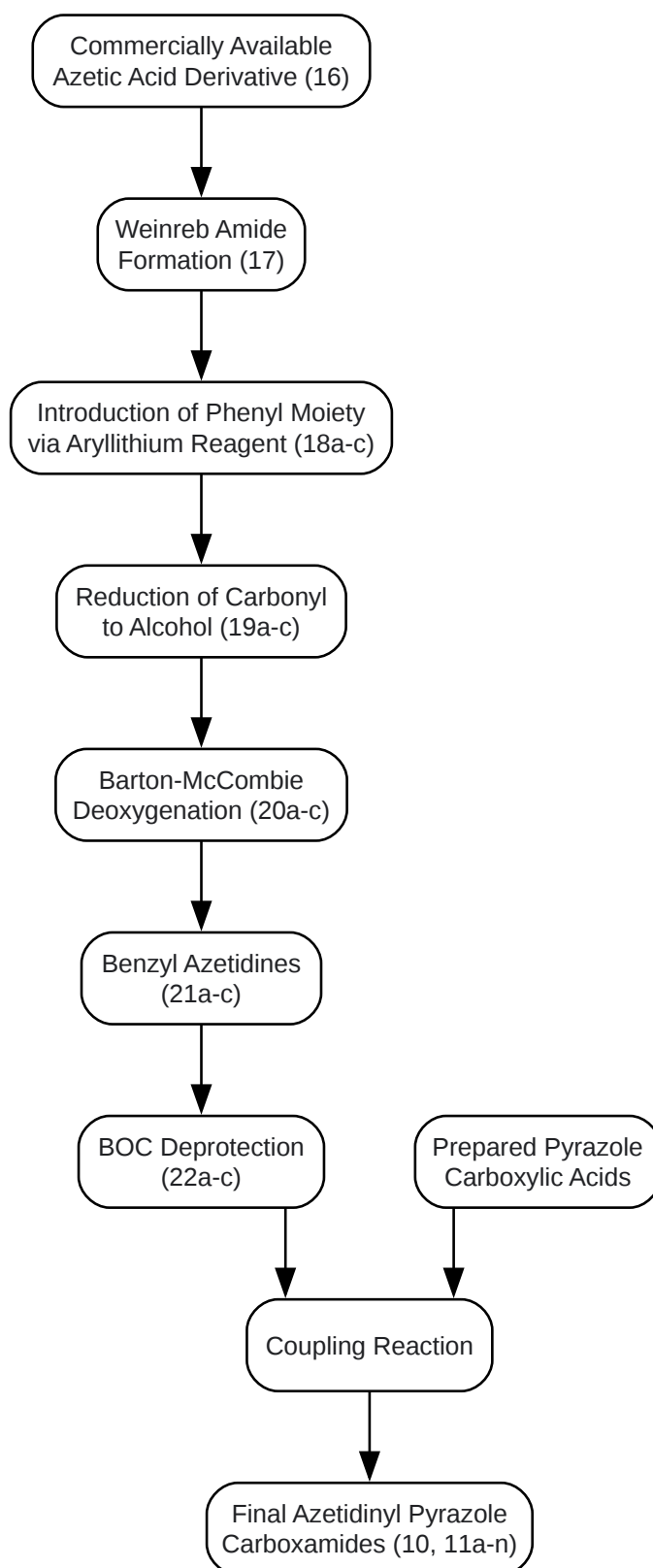
- Scaffold Hopping Approach: The discovery of these inhibitors was inspired by a scaffold hopping strategy from known fungicidal succinate dehydrogenase (SDH) inhibitors.[2][3]
- Pyrazole Substituents: Modifications on the pyrazole ring significantly impact herbicidal activity. For example, a 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl substituent showed good initial fungicidal activity but moderate herbicidal effects, while a 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-yl substituent afforded good initial control of grass weeds.[3]
- Benzyl Moiety Substitutions: Altering the substituents on the benzyl group attached to the azetidine ring also modulates target affinity and in vivo efficacy.[2]
- Stereoselectivity: Enantiomerically pure samples exhibited considerable differences in target affinity, indicating a stereospecific interaction with the FAT enzyme.[2]

Data Summary: In Vitro and In Vivo Activity of Azetidiny Pyrazole Carboxamides

Compound ID	Pyrazole Substituent (R1)	Benzyl Substituent (R2)	pl50 (FAT@LEMPA)	Pre-emergence Herbicidal Efficacy
10	3-(difluoromethyl)-5-fluoro-1-methyl	H	5.0	Moderate
11a	3-(methoxymethyl)-1-methyl	H	5.6	Good
11b	3-(methoxymethyl)-1-methyl	4-Cl	-	Activity Varied
11c	3-(methoxymethyl)-1-methyl	2,4-diCl	-	Activity Varied

Data compiled from references[2][3].

Experimental Workflow: Synthesis of Azetidiny Pyrazole Carboxamides



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Caption: Synthetic pathway for azetidiny pyrazole carboxamides.

Human Cytomegalovirus (HCMV) Inhibitors

Azetidine-containing dipeptides have been investigated as non-covalent inhibitors of HCMV replication. The SAR of these compounds reveals specific requirements for antiviral activity.

Key SAR Insights:

- N-Terminus: A benzyloxycarbonyl (Cbz) group at the N-terminus is essential for anti-HCMV activity.[4]
- C-Terminus: The C-terminal carboxamide should be unsubstituted or have small aliphatic substituents. Larger or aromatic groups are detrimental to activity.
- C-Terminal Side-Chain: An aliphatic side-chain at the C-terminus is required for activity.
- Conformational Restriction: The azetidine ring induces a γ -turn-like conformation, which appears to be important for the biological activity of these molecules.[4][5]

Data Summary: Anti-HCMV Activity of Azetidine-Containing Dipeptides

Series	N-Terminus Modification	C-Terminus Modification	C-Terminal Side-Chain	Anti-HCMV Activity (EC50)
A	Cbz	Alkyl carboxamides	Aliphatic	Active
B	Varied (e.g., Boc, Ac)	Unsubstituted carboxamide	Aliphatic	Inactive
C	Cbz	Unsubstituted carboxamide	Varied (e.g., aromatic)	Inactive

Data compiled from reference[5].

Experimental Protocols

Synthesis of (R)-Azetidine-2-Carboxamides (General Procedure)

This protocol is a generalized procedure based on the synthesis of STAT3 inhibitors.

- Starting Material: Commercially available (R)-N-Boc-azetidine-2-carboxylic acid.
- Amide Coupling:
 - Dissolve (R)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
 - Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
 - Stir the mixture at room temperature for 15 minutes.
 - Add the desired amine (e.g., a substituted aniline for salicylic acid amides) (1.1 eq).
 - Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
 - Work-up the reaction by washing with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, brine) and dry the organic layer over anhydrous sodium sulfate.
 - Purify the product by column chromatography on silica gel.
- Boc Deprotection:
 - Dissolve the Boc-protected azetidiny carboxamide in a suitable solvent (e.g., DCM).
 - Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
 - Stir at room temperature for 1-4 hours until deprotection is complete.

- Remove the solvent and excess acid under reduced pressure to yield the final azetidiny carboxamide as a salt.

STAT3 Inhibition Assay: Fluorescence Polarization

This assay measures the ability of a compound to disrupt the interaction between STAT3 and a fluorescently labeled phosphopeptide.^{[4][6]}

- Reagents and Materials:
 - Full-length, GST-tagged human STAT3 protein.
 - Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH₂).
 - Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide, 1 mM DTT).
 - Test compounds dissolved in DMSO.
 - Black, low-volume 384-well microplates.
 - A fluorescence polarization plate reader.
- Procedure:
 - Prepare a solution of STAT3 protein and the fluorescent probe in the assay buffer. The final concentrations should be optimized, but a starting point could be 20 nM STAT3 and 1 nM probe.
 - Dispense the STAT3/probe mixture into the wells of the microplate.
 - Add the test compounds at various concentrations (typically a serial dilution). Include positive controls (a known STAT3 inhibitor) and negative controls (DMSO vehicle).
 - Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

- Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.
- Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Acyl-ACP Thioesterase (FAT) Inhibition Assay

This assay measures the enzymatic activity of FAT by quantifying the release of radiolabeled fatty acids from an acyl-ACP substrate.^{[7][8]}

- Reagents and Materials:
 - Purified recombinant acyl-ACP thioesterase (FAT).
 - [1-¹⁴C]-labeled acyl-ACP substrate (e.g., [1-¹⁴C]oleoyl-ACP).
 - Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT).
 - Test compounds dissolved in DMSO.
 - Scintillation vials and scintillation cocktail.
 - A scintillation counter.
- Procedure:
 - Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer and the test compound at various concentrations.
 - Add the purified FAT enzyme to each tube and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
 - Initiate the reaction by adding the radiolabeled acyl-ACP substrate.
 - Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).
 - Stop the reaction by adding an acidic solution (e.g., 1 M acetic acid).

- Extract the released radiolabeled fatty acids with an organic solvent (e.g., hexane or diethyl ether).
- Transfer the organic layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition and determine the IC50 values.

Human Cytomegalovirus (HCMV) Plaque Reduction Assay

This cell-based assay determines the ability of a compound to inhibit the replication of HCMV by quantifying the reduction in the number of viral plaques.[\[9\]](#)

- Materials:
 - Human foreskin fibroblast (HFF) cells.
 - HCMV strain (e.g., AD169).
 - Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum).
 - Overlay medium (e.g., culture medium containing 0.5% methylcellulose).
 - Fixing solution (e.g., 10% formalin).
 - Staining solution (e.g., 0.1% crystal violet).
 - 6-well or 12-well cell culture plates.
- Procedure:
 - Seed HFF cells into the wells of a culture plate and grow until a confluent monolayer is formed.
 - Prepare serial dilutions of the test compound in the culture medium.

- Remove the growth medium from the cells and infect the monolayer with a known amount of HCMV (e.g., 100 plaque-forming units per well).
- Allow the virus to adsorb for 1-2 hours at 37°C.
- Remove the viral inoculum and add the culture medium containing the different concentrations of the test compound.
- After a further incubation period (e.g., 2 hours), remove the medium containing the compound and overlay the cells with the overlay medium containing the same concentration of the compound.
- Incubate the plates at 37°C in a CO₂ incubator for 7-14 days, or until plaques are visible.
- Fix the cells with the fixing solution and then stain with the crystal violet solution.
- Wash the plates with water and allow them to dry.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC₅₀ value.

Conclusion

The azetidiny carboxamide scaffold represents a highly adaptable platform for the design of potent and selective modulators of diverse biological targets. The comparative SAR analysis presented in this guide underscores the critical role of stereochemistry, the substitution pattern on both the azetidine and appended aromatic/heterocyclic rings, and the nature of the carboxamide linker in determining the pharmacological or herbicidal activity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate novel azetidiny carboxamide derivatives. As our understanding of the structural requirements for targeting specific proteins continues to grow, this versatile scaffold is poised to yield a new generation of innovative therapeutics and agrochemicals.

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